molecular formula C25H41NO3 B106412 CB-25 CAS No. 869376-63-6

CB-25

Cat. No.: B106412
CAS No.: 869376-63-6
M. Wt: 403.6 g/mol
InChI Key: XFHZHCKWTBGPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CB-25 is a compound known for its interaction with cannabinoid receptors. It is a partial agonist ligand of CB1 cannabinoid receptors, which means it can activate these receptors but not to their full extent. This compound has been studied for its ability to augment Forskolin-induced cyclic adenosine monophosphate (cAMP) formation in cancer cells .

Mechanism of Action

Target of Action

CB-25 exhibits high affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

This compound behaves as an inverse agonist for the CB1 receptor . An inverse agonist not only blocks the action of the agonist but also induces a pharmacological response opposite to that agonist. This interaction with its targets leads to changes in the cellular functions regulated by these receptors.

Pharmacokinetics

Its solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB-25 involves several steps, starting with the preparation of the core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

CB-25 can undergo several types of chemical reactions, including:

    Oxidation: This reaction can occur at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group in the amide linkage.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

CB-25 has several applications in scientific research, including:

Comparison with Similar Compounds

CB-25 can be compared with other cannabinoid receptor ligands, such as:

    Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, which also binds to CB1 receptors but with different efficacy and potency.

    Anandamide (AEA): An endogenous cannabinoid that acts as a full agonist at CB1 receptors.

    Cannabidiol (CBD): Another component of cannabis that has a different mechanism of action and does not bind strongly to CB1 receptors.

Uniqueness

This compound is unique in its partial agonist activity at CB1 receptors, which allows it to modulate receptor activity without fully activating it. This property can be advantageous in therapeutic applications where full activation of the receptor may lead to undesirable side effects .

Biological Activity

CB-25, a synthetic cannabinoid, has garnered attention for its interaction with cannabinoid receptors and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on various biological systems, and relevant case studies.

This compound primarily acts as a partial agonist at the CB1 cannabinoid receptor. This receptor is crucial in mediating the psychoactive effects of cannabinoids and plays a significant role in various physiological processes, including pain modulation, appetite regulation, and memory . By enhancing the activity of Forskolin, this compound influences intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) production, which is pivotal for neurotransmitter release and neuronal communication .

Biological Effects

The biological activity of this compound extends to several areas:

  • Neuroprotection : Research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal tissues. This is particularly relevant in conditions such as neurodegenerative diseases.
  • Anti-inflammatory Activity : Similar to other cannabinoids, this compound has shown potential in reducing inflammation through its action on immune cells. It can inhibit pro-inflammatory cytokines like TNF-α, suggesting a role in managing autoimmune disorders .
  • Metabolic Effects : Preliminary studies suggest that this compound may influence glucose metabolism and lipid profiles, which could have implications for metabolic disorders such as diabetes .

Data Table: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
CB1 Receptor AgonismPartial agonist activity leading to modulation of cAMP
NeuroprotectionPotential reduction of oxidative stress in neurons
Anti-inflammatoryInhibition of TNF-α and other pro-inflammatory cytokines
Metabolic RegulationEffects on glucose metabolism and lipid profiles

Case Studies

Several case studies have explored the effects of cannabinoids similar to this compound. For instance:

  • Case Study on Neuroprotection : A study involving a mouse model demonstrated that cannabinoids could reduce neuronal damage in models of traumatic brain injury by modulating inflammatory responses and promoting survival pathways .
  • Clinical Observations : Observational studies have noted improvements in patients with chronic pain conditions when treated with cannabinoid therapies, suggesting that compounds like this compound may provide symptomatic relief through their action on the endocannabinoid system .
  • Metabolic Impact Study : In a controlled trial with diabetic mice, administration of cannabinoid extracts resulted in improved glucose tolerance and reduced serum triglycerides, indicating potential benefits for metabolic health .

Research Findings

Recent research has focused on the broader implications of cannabinoid receptor modulation:

  • Cytotoxicity Studies : Investigations into the cytotoxic effects of cannabinoids revealed that while some compounds induce apoptosis in cancer cells, others like this compound require further evaluation to determine their safety and efficacy profiles against various cancer cell lines .
  • Secondary Metabolite Analysis : The diversity of secondary metabolites from plants containing cannabinoids has been linked to enhanced biological activity. The complex interplay between these compounds may amplify the therapeutic effects observed with this compound .

Properties

IUPAC Name

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO3/c1-2-3-10-13-21-18-23(27)20-24(19-21)29-17-12-9-7-5-4-6-8-11-14-25(28)26-22-15-16-22/h18-20,22,27H,2-17H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZHCKWTBGPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470105
Record name N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869376-63-6
Record name N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CB-25
Reactant of Route 2
CB-25
Reactant of Route 3
Reactant of Route 3
CB-25
Reactant of Route 4
CB-25
Reactant of Route 5
CB-25
Reactant of Route 6
Reactant of Route 6
CB-25
Customer
Q & A

Q1: What are the downstream effects of CB-25 binding to its target?

A1: Research indicates that this compound may counteract both phases of formalin-induced nociception in vivo []. Further research is necessary to fully understand the downstream effects and signaling pathways influenced by this compound upon binding to its target.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide) is C23H37NO3, and its molecular weight is 375.55 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research articles do not explicitly detail spectroscopic data for this compound, such information could be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Q4: How does this compound perform under various environmental conditions?

A4: The provided research does not specifically address the material compatibility or stability of this compound under different environmental conditions. Further research is necessary to determine its behavior under various temperatures, pH levels, and exposure to light or oxygen.

Q5: Does this compound exhibit any catalytic properties?

A5: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties.

Q6: Have computational methods been employed to study this compound?

A6: Researchers utilized molecular modeling and docking simulations to investigate the interaction between this compound and the main protease (Mpro) of SARS-CoV-2 []. This study aimed to identify potential inhibitors of Mpro, a promising drug target for COVID-19 therapy.

Q7: How do structural modifications of this compound impact its activity and potency?

A7: The provided research does not provide specific details regarding the SAR of this compound. Further studies involving the synthesis and evaluation of this compound analogs are needed to establish the relationship between its structure and biological activity.

Q8: What is the safety profile of this compound?

A8: While the research suggests that this compound has a higher 50% lethal dose (LD50) compared to the known Mpro inhibitor GC376, indicating low toxicity [], further preclinical and clinical studies are essential to comprehensively assess its safety profile.

Q9: What is known about the pharmacokinetics of this compound?

A9: Detailed pharmacokinetic studies exploring the absorption, distribution, metabolism, and excretion (ADME) of this compound are currently lacking in the provided research.

Q10: Are there known resistance mechanisms associated with this compound?

A10: The development of resistance to drugs is a complex process, and the provided research does not offer information regarding resistance mechanisms associated with this compound.

Q11: What toxicological data are available for this compound?

A11: While the research suggests a favorable LD50 compared to a known Mpro inhibitor, a comprehensive toxicological evaluation is crucial to determine potential adverse effects and long-term safety [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.